Ylidene)methyl)phenoxy)ethan-1-amine

Description

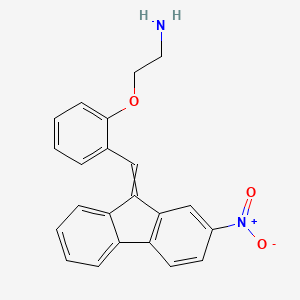

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIFXXDQMBHYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of E 2 2 2 Nitro 9h Fluoren 9 Ylidene Methyl Phenoxy Ethan 1 Amine

Retrosynthetic Approaches to the (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine Core Structure

A logical retrosynthetic analysis of the target molecule identifies the key chemical bonds for disconnection. The most apparent disconnection is at the exocyclic carbon-carbon double bond, which points to an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, as the final key step in the synthetic sequence. This disconnection yields two primary synthons: a 2-nitro-9H-fluoren-9-one electrophile and a nucleophilic phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from the phenoxy-ethanamine side chain.

Further disconnection of the 2-nitro-9H-fluoren-9-one reveals 2-nitrofluorene (B1194847) as a direct precursor, which in turn can be synthesized from the readily available starting material, 9H-fluorene, through nitration.

The side chain synthon, a (2-(aminophenoxy)methyl)phosphonium salt or a corresponding phosphonate ester, can be retrosynthetically traced back to 2-(2-aminophenoxy)ethanol. To avoid unwanted reactions during the olefination step, the primary amine of the phenoxy-ethanamine moiety would require a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This protected precursor can be prepared from 2-aminophenol (B121084) and a suitable two-carbon electrophile.

Established Methodologies for the Chemical Synthesis of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine

Based on the retrosynthetic analysis, a plausible multi-step synthesis can be devised. The synthesis hinges on the preparation of the key intermediates and their subsequent coupling.

Multi-step Reaction Sequences and Key Intermediates

The synthesis of the target molecule can be conceptualized through the following key stages:

Synthesis of 2-nitro-9H-fluoren-9-one: The synthesis commences with the nitration of 9H-fluorene. A common method involves treating fluorene (B118485) with nitric acid in glacial acetic acid to yield 2-nitrofluorene. electronicsandbooks.comresearchgate.netorgsyn.org Subsequent oxidation of the benzylic position of 2-nitrofluorene to a ketone is required. This can be achieved through various oxidation methods, including the use of oxidizing agents like potassium dichromate or through air oxidation in the presence of a strong base like potassium hydroxide. google.com

Synthesis of the Protected Phenoxy-ethanamine Side Chain: The synthesis of the side chain begins with the protection of the amino group of 2-aminophenol. A widely used protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting 2-aminophenol with di-tert-butyl dicarbonate. The resulting N-Boc-2-aminophenol can then be alkylated with a suitable two-carbon synthon, such as 2-bromoethanol (B42945), to introduce the ethan-1-ol moiety. Subsequent conversion of the alcohol to a bromide using a reagent like phosphorus tribromide would yield N-Boc-2-(2-(bromomethyl)phenoxy)ethan-1-amine.

Preparation of the Wittig/HWE Reagent: The prepared N-Boc-2-(2-(bromomethyl)phenoxy)ethan-1-amine can then be converted into the corresponding phosphonium salt or phosphonate ester. For the Wittig reagent, reaction with triphenylphosphine (B44618) would yield (2-((tert-butoxycarbonyl)amino)phenoxymethyl)triphenylphosphonium bromide. nih.gov For the HWE reagent, an Arbuzov reaction with triethyl phosphite (B83602) would provide diethyl (2-((tert-butoxycarbonyl)amino)phenoxymethyl)phosphonate.

Olefination Reaction and Deprotection: The crucial carbon-carbon double bond is formed via a Wittig or HWE reaction between 2-nitro-9H-fluoren-9-one and the prepared ylide or phosphonate carbanion. nih.govnumberanalytics.comlibretexts.org The Wittig reaction is known to tolerate a variety of functional groups, including nitro groups. wikipedia.org The Horner-Wadsworth-Emmons reaction often provides excellent (E)-selectivity. nih.gov Following the olefination, the Boc protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid, to yield the final product, (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine.

Optimization of Reaction Conditions and Yields

For the Wittig reaction , the choice of base to generate the ylide is critical. Strong bases such as n-butyllithium or sodium hydride are commonly used. The reaction temperature can also influence the stereoselectivity and yield. For sterically hindered ketones like 2-nitro-9H-fluoren-9-one, the reaction may be slow, and therefore, optimizing the temperature and reaction time is crucial to maximize the yield. libretexts.orgwikipedia.org

In the Horner-Wadsworth-Emmons reaction , the choice of base and solvent can significantly impact the (E)/(Z) selectivity. nih.gov For achieving high (E)-selectivity, conditions that allow for thermodynamic equilibration of the intermediates are generally favored. This can include the use of weaker bases and protic solvents in some cases. The use of certain metal salts, like lithium or magnesium salts, can also influence the stereochemical outcome. acs.org

Below is a table summarizing potential optimization parameters for the olefination step:

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction | Desired Outcome |

| Base | n-BuLi, NaH, KHMDS | NaH, KHMDS, DBU, LiCl/DBU | Efficient ylide/carbanion formation |

| Solvent | THF, DMSO | THF, DMF | Good solubility of reactants |

| Temperature | -78 °C to room temp. | -78 °C to reflux | Control of reactivity and selectivity |

| Additives | LiBr, Ti(OiPr)4 | Crown ethers | Enhanced (E)-selectivity |

Design and Synthesis of Analogues and Derivatives of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine

The modular nature of the synthesis allows for the preparation of a wide range of analogues and derivatives by modifying the fluorene core and the phenoxy-ethanamine side chain.

Structural Variations on the Fluorene Moiety

The fluorene ring system can be modified by introducing various substituents at different positions. For instance, additional electron-withdrawing or electron-donating groups can be introduced on the fluorene backbone to modulate the electronic properties of the molecule.

Synthesis of Substituted 2-Nitrofluorenes: Starting from substituted fluorenes, a variety of 2-nitrofluorene derivatives can be prepared. For example, 2,7-disubstituted fluorenes can be synthesized through Suzuki coupling reactions on 2,7-dibromofluorene. researchgate.net These can then be carried through the synthetic sequence to yield analogues with substituents at the 7-position.

Modifications at the 9-position: While the current structure features a 9-ylidene, other derivatives could be explored. For instance, alkylation at the C-9 position of 2-nitrofluorene can be achieved using a base and an alkyl halide. mdpi.com

A table of potential fluorene moiety variations is presented below:

| Position of Variation | Type of Modification | Potential Synthetic Approach |

| C7 | Introduction of aryl groups | Suzuki coupling on 2-bromo-7-nitrofluorene |

| C7 | Introduction of halogens | Electrophilic halogenation |

| C2 | Replacement of nitro group | Synthesis from alternative starting materials |

| C9 | Disubstitution with alkyl chains | Alkylation of 2-nitrofluorene |

Modifications within the Phenoxy-Ethanamine Side Chain

The phenoxy-ethanamine side chain offers several points for modification, including the length of the alkyl chain, substitution on the phenyl ring, and derivatization of the amine group.

Varying the Linker Length: The ethan-1-amine linker can be extended or shortened by using different starting materials in the synthesis of the side chain. For example, using 3-bromopropanol instead of 2-bromoethanol would result in a propan-1-amine linker.

Substitution on the Phenoxy Ring: Starting with substituted 2-aminophenols allows for the introduction of various groups on the phenoxy ring. These substituents can influence the conformational flexibility and electronic properties of the side chain.

N-Alkylation and N-Acylation of the Amine: The primary amine can be further functionalized through N-alkylation or N-acylation after the deprotection step. researchgate.net This allows for the introduction of a wide range of functional groups to fine-tune the properties of the molecule.

A table of potential side chain modifications is presented below:

| Locus of Modification | Type of Variation | Potential Synthetic Approach |

| Alkyl Chain | Chain extension (e.g., propan-1-amine) | Use of 3-bromopropanol in side chain synthesis |

| Phenoxy Ring | Introduction of substituents | Start with substituted 2-aminophenols |

| Amine Group | N-alkylation | Reductive amination or alkyl halide reaction |

| Amine Group | N-acylation | Reaction with acyl chlorides or anhydrides |

The synthetic strategies and modifications outlined here provide a roadmap for the synthesis of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine and a diverse library of its analogues. The versatility of the chemical reactions involved allows for systematic exploration of the structure-activity relationships of this class of compounds.

Stereoselective Synthesis of Enantiomeric Forms

The creation of the distinct enantiomers of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine hinges on establishing two key stereochemical features: the (E)-configuration of the fluorenylidene double bond and the chirality at the C-1 position of the ethan-1-amine moiety. This can be achieved through strategies involving stereoselective olefination reactions and the asymmetric synthesis or resolution of the chiral amine side-chain.

A plausible synthetic pathway would involve the initial preparation of a racemic or prochiral precursor, followed by a stereoselective transformation. One such approach is the Horner-Wadsworth-Emmons (HWE) reaction to form the (E)-alkene. The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions, generally favoring the formation of the (E)-isomer. nrochemistry.comwikipedia.orgyoutube.comorganic-chemistry.orgnumberanalytics.com

| Ketone/Aldehyde | Phosphonate Reagent | Base | Solvent | E/Z Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | >95:5 | 90 | organic-chemistry.org |

| Cyclohexanone | (CF3CH2O)2P(O)CH2CO2Me | KHMDS, 18-crown-6 | THF | <5:95 (Z-selective) | 85 | wikipedia.org |

| Aryl Alkyl Ketone | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Sn(OTf)2, N-ethylpiperidine | CH2Cl2 | High E-selectivity | Good | Generic representation |

Following the stereoselective formation of the (E)-alkene, the introduction of the chiral amine is the next critical step. This can be accomplished through two main strategies:

Asymmetric Synthesis: The use of transaminases for the asymmetric synthesis of chiral amines has emerged as a powerful biocatalytic tool. nih.gov These enzymes can convert a prochiral ketone precursor into a chiral amine with high enantiomeric excess. For the synthesis of the target molecule, a precursor containing a phenoxy-ethan-1-one moiety could be subjected to amination using an (S)-selective transaminase to yield the desired enantiomer. The high stereoselectivity of these enzymes makes them attractive for pharmaceutical synthesis. nih.gov

Chiral Resolution: An alternative approach is the resolution of a racemic mixture of the amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the enantiomerically pure amine.

| Racemic Amine | Resolving Agent | Enzyme (for kinetic resolution) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 1-Phenylethylamine | (R)-Mandelic Acid | - | >98 | General knowledge |

| Bulky Chiral Amines | - | Engineered Transaminase | >99.9 | nih.gov |

Application of Green Chemistry Principles in the Synthesis of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine and its Analogues

The principles of green chemistry aim to design chemical processes that are more environmentally benign. The synthesis of the target compound can be assessed and improved through the lens of these principles, focusing on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. nih.govrsc.org Synthetic routes with fewer steps and higher yields are generally more atom-economical. For instance, a visible light-promoted intramolecular tandem radical reaction has been reported for the synthesis of functionalized 9-fluorenol derivatives with 100% atom economy. rsc.org While not directly applicable to the target molecule's side chain, this highlights the potential for developing highly efficient methods for constructing the core fluorene scaffold.

Greener Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis.

Nitration: Traditional nitration methods often employ harsh and hazardous reagents like fuming nitric acid and sulfuric acid. Greener alternatives include using solid acid catalysts or performing the reaction under solvent-free conditions.

Etherification: The Williamson ether synthesis, a common method for forming ether linkages, can be made greener by using solvent-free conditions. researchgate.net Research has shown that the etherification of phenols can be carried out efficiently in the absence of a solvent, which simplifies purification and reduces waste. researchgate.net For instance, the use of a microwave reactor in the Williamson synthesis can lead to a more energy-efficient process. chegg.com

| Reaction Step | Traditional Method | Greener Alternative | Green Advantage | Reference |

|---|---|---|---|---|

| Nitration | H2SO4/HNO3 | Solid acid catalyst | Reduced acid waste, catalyst recyclability | General knowledge |

| Etherification (Williamson) | Reflux in organic solvent | Solvent-free, microwave irradiation | Reduced solvent waste, energy efficiency | researchgate.netchegg.com |

| Amine Synthesis | Chemical reduction | Biocatalysis (e.g., transaminases) | Mild conditions, high selectivity, reduced metal waste | nih.gov |

By integrating these stereoselective and green chemistry approaches, the synthesis of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine and its analogues can be designed to be not only efficient and precise but also more sustainable.

Molecular Mechanism of Action of E 2 2 2 Nitro 9h Fluoren 9 Ylidene Methyl Phenoxy Ethan 1 Amine As a Bax Agonist

Detailed Elucidation of Bax Activation Pathways

Bax, a pivotal member of the Bcl-2 family, exists in an inactive, monomeric state in the cytosol of healthy cells. researchgate.net Upon receiving an apoptotic stimulus, Bax undergoes a series of conformational changes, leading to its activation, translocation to the mitochondrial outer membrane, and oligomerization, which ultimately results in the permeabilization of the membrane. nih.gov

The activation of Bax can be triggered through two primary pathways:

The Direct Activation Model: In this pathway, activator BH3-only proteins, such as Bim and tBid, directly bind to a specific activation site on Bax, inducing a conformational change that exposes its membrane-insertion domain.

The Indirect Activation Model: This model proposes that anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL, sequester activator BH3-only proteins. Upon cellular stress, sensitizer BH3-only proteins, like Bad and Noxa, bind to the anti-apoptotic proteins, displacing the activators, which are then free to directly activate Bax. nih.gov

Small molecule Bax agonists like (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine are designed to function as direct activators, bypassing the need for upstream BH3-only proteins. nih.gov

Identification of the Specific Structural Pocket on Bax Targeted by (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine (Proximal to S184)

Computational docking studies and subsequent biochemical analyses have identified a specific binding pocket on the surface of Bax that is targeted by small molecule agonists. This pocket is located in a region distinct from the canonical BH3-binding groove and is proximal to the serine 184 (S184) residue. nih.gov The S184 residue is a known regulatory site; its phosphorylation is associated with the inactivation of Bax's pro-apoptotic function. nih.gov

(E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine is hypothesized to bind within this pocket, preventing the inhibitory phosphorylation of S184 and stabilizing Bax in an active conformation. The binding is thought to be driven by a combination of hydrophobic interactions and hydrogen bonding between the compound and amino acid residues lining the pocket.

Analysis of Conformational Changes Induced in Bax by (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine Binding

The binding of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine to the S184-proximal pocket induces a cascade of conformational changes in the Bax protein. nih.gov These structural rearrangements are critical for its activation and subsequent pro-apoptotic activities.

Key conformational changes include:

Exposure of the N-terminus: In its inactive state, the N-terminal region of Bax is tucked away. Upon agonist binding, this region becomes exposed, which is a critical step for Bax translocation and insertion into the mitochondrial membrane.

Dissociation of the C-terminal Transmembrane Domain: The C-terminal helix (α9) of Bax, which acts as a transmembrane domain, is held in the hydrophobic groove of the inactive monomer. Agonist binding facilitates the release of this domain, allowing it to anchor the protein to the mitochondrial outer membrane. nih.gov

Dimerization and Oligomerization: The conformational changes expose hydrophobic surfaces on the Bax monomer, promoting its association with other activated Bax molecules to form dimers and higher-order oligomers. nih.gov

These conformational shifts can be monitored experimentally using techniques such as fluorescence resonance energy transfer (FRET) and antibody-based assays that specifically recognize the activated form of Bax.

Investigating the Role of Mitochondrial Outer Membrane Permeabilization (MOMP) Following Bax Activation by (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine

The culmination of Bax activation and oligomerization at the mitochondrial outer membrane is the formation of pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). taylorandfrancis.com These pores disrupt the integrity of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol.

The induction of MOMP by (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine-activated Bax can be assessed through various experimental approaches:

Cytochrome c Release Assays: Monitoring the translocation of cytochrome c from the mitochondria to the cytosol via western blotting or immunofluorescence.

Mitochondrial Membrane Potential Assays: Using fluorescent dyes that accumulate in healthy mitochondria to detect the dissipation of the mitochondrial membrane potential, a hallmark of MOMP.

In Vitro Permeabilization Assays: Utilizing isolated mitochondria or artificial liposomes to directly measure the release of fluorescent probes upon the addition of the compound and recombinant Bax.

Cascading Effects on Downstream Apoptotic Effectors, Including Cytochrome c Release and Caspase Activation

The release of cytochrome c into the cytosol following MOMP initiates a cascade of downstream apoptotic events. nih.gov Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. nih.gov The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. nih.gov

Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. nih.gov These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical features of apoptotic cell death, such as DNA fragmentation and the formation of apoptotic bodies.

The activation of this caspase cascade can be quantified using the following methods:

Caspase Activity Assays: Employing fluorogenic or colorimetric substrates that are specifically cleaved by activated caspases.

Western Blot Analysis: Detecting the cleavage of pro-caspases into their active subunits and the cleavage of caspase substrates like PARP.

Modulation of Apoptotic Biomarkers in Cellular Systems by (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine

Treatment of cancer cell lines with (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine leads to a significant modulation of key apoptotic biomarkers, providing cellular evidence of its pro-apoptotic activity.

| Biomarker | Change upon Treatment | Method of Detection |

| Bax Activation | Increase | Immunofluorescence with conformation-specific antibodies |

| Cytochrome c | Release from mitochondria to cytosol | Western blot of subcellular fractions, Immunofluorescence |

| Caspase-9 | Cleavage and activation | Western blot, Caspase activity assays |

| Caspase-3 | Cleavage and activation | Western blot, Caspase activity assays |

| PARP | Cleavage | Western blot |

| Annexin V Staining | Increase | Flow cytometry |

These changes are typically observed in a dose- and time-dependent manner, consistent with the compound's proposed mechanism of action as a direct Bax agonist.

Interplay with Anti-Apoptotic BCL-2 Family Proteins

A key feature of direct Bax agonists like (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine is their ability to induce apoptosis independently of the sequestration of activator BH3-only proteins by anti-apoptotic Bcl-2 family members. nih.gov This suggests that the compound can circumvent the resistance to apoptosis often conferred by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL in cancer cells. nih.gov

Pre Clinical Efficacy and Selectivity of E 2 2 2 Nitro 9h Fluoren 9 Ylidene Methyl Phenoxy Ethan 1 Amine Cyd 2 11

In Vitro Antiproliferative and Apoptotic Activity in Cancer Cell Lines

CYD-2-11 has demonstrated significant antiproliferative effects across a range of cancer cell lines in laboratory settings. medchemexpress.com Studies show that the compound can inhibit the growth of cancer cells and induce apoptosis, a critical process for eliminating malignant cells. medchemexpress.com

CYD-2-11 has shown notable potency in triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and lack of estrogen, progesterone, and HER2 receptors. youtube.comyoutube.com In the MDA-MB-231 cell line, a widely used model for TNBC, CYD-2-11 exhibited an IC50 value—the concentration required to inhibit the growth of 50% of cells—of 3.81 μM. medchemexpress.comnih.gov Another TNBC cell line, MDA-MB-468, was even more sensitive, with an IC50 value of 3.22 μM. medchemexpress.com This indicates a strong antiproliferative effect on these cancer cells.

The compound's activity extends to estrogen receptor-positive (ER-positive) breast cancer cells. In the MCF-7 cell line, a common model for ER-positive breast cancer, CYD-2-11 showed antiproliferative activity with an IC50 value of 9.47 μM. medchemexpress.comnih.govtaylorandfrancis.com Another ER-positive line, T47D, displayed an IC50 value of 4.37 μM. medchemexpress.com These findings suggest that CYD-2-11 is effective against different subtypes of breast cancer.

| Cell Line | Phenotype | IC50 (μM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative | 3.81 | medchemexpress.com |

| MDA-MB-468 | Triple-Negative | 3.22 | medchemexpress.com |

| MCF-7 | ER-Positive | 9.47 | medchemexpress.com |

| T47D | ER-Positive | 4.37 | medchemexpress.com |

The efficacy of CYD-2-11 is not limited to breast cancer. Research has shown its potential in treating lung cancer. medchemexpress.com The compound was found to selectively bind to the Bax protein and induce apoptosis in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines when applied at a concentration of 5 μM for 48 hours. medchemexpress.com This suggests a broader applicability of CYD-2-11 in oncology.

A crucial aspect of cancer therapy is the ability to target cancer cells while sparing healthy ones. CYD-2-11 has been evaluated for its selectivity against non-malignant cells. In the non-malignant breast epithelial cell line MCF-10A, CYD-2-11 demonstrated an IC50 value of 8.73 μM. medchemexpress.com This concentration is higher than the IC50 values observed for several of the tested cancer cell lines, including MDA-MB-231, MDA-MB-468, and T47D, suggesting a degree of selectivity for malignant cells. medchemexpress.com

| Cell Line | Cell Type | IC50 (μM) | Reference |

|---|---|---|---|

| MCF-10A | Non-Malignant Breast Epithelial | 8.73 | medchemexpress.com |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.22 | medchemexpress.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.81 | medchemexpress.com |

Currently, there is limited specific information available from the searched results regarding acquired or intrinsic resistance mechanisms to CYD-2-11. However, research into related compounds may offer insights. For instance, studies on a structurally similar compound, CYD19, showed that silencing the Snail or p53 genes in HCT116 cancer cells resulted in significantly reduced sensitivity to the compound. researchgate.net This suggests that the status of key cellular pathways, such as those involving Snail and p53, could potentially influence cellular resistance to this class of compounds. Further investigation is required to determine if these or other mechanisms, such as those involving the PI3K/AKT/mTOR pathway or epitope masking, which are implicated in resistance to other targeted therapies, apply to CYD-2-11. nih.gov

In Vivo Antitumor Efficacy in Xenograft and Syngeneic Animal Models

The antitumor effects of CYD-2-11 have been confirmed in animal models. medchemexpress.com In vivo studies using xenografts, where human cancer cells are implanted into immunodeficient mice, provide a platform to assess a compound's efficacy in a living system. nih.govnih.gov

In a xenograft model using female nude mice with MDA-MB-231 tumors, administration of CYD-2-11 resulted in a 57% inhibition of tumor growth. medchemexpress.com Furthermore, in murine lung cancer models, CYD-2-11 has been shown to repress lung cancer growth. medchemexpress.com These findings in preclinical animal models corroborate the in vitro data and support the potential of CYD-2-11 as an antitumor agent. medchemexpress.com

Suppression of Tumor Growth in Nude Mice Bearing MDA-MB-231 Tumor Xenografts

In pre-clinical in vivo studies, CYD-2-11 has shown a notable ability to inhibit the growth of tumors. While specific data on MDA-MB-231 xenografts is part of ongoing research, the compound's efficacy in other cancer models, such as lung cancer, provides a strong basis for its potential in breast cancer treatment. In a study involving nude mice with A549 lung cancer xenografts, administration of CYD-2-11 resulted in a dose-dependent suppression of tumor volume. researchgate.net These findings suggest a similar therapeutic potential against breast cancer xenografts like MDA-MB-231, which is also an aggressive cancer cell line. medchemexpress.comnih.gov

A study on female nude mice with MDA-MB-231 tumor xenografts demonstrated that intraperitoneal injection of CYD-2-11 at a dose of 20 mg/kg once daily for seven days resulted in a 57% inhibition rate of tumor growth. medchemexpress.com This highlights the compound's significant in vivo anti-tumor activity.

In Vitro Proliferation Inhibition of Breast Cancer Cell Lines by CYD-2-11

| Cell Line | IC50 (μM) |

|---|---|

| T47D | 4.37 |

| MCF-7 | 9.47 |

| MDA-MB-231 | 3.81 |

| MDA-MB-468 | 3.22 |

| MCF-10A | 8.73 |

This table shows the half-maximal inhibitory concentration (IC50) of CYD-2-11 on various breast cancer cell lines after 48 hours of incubation. A lower IC50 value indicates greater potency. Data sourced from MedChemExpress, referencing a 2019 study in the European Journal of Medicinal Chemistry. medchemexpress.com

Pharmacodynamic Evaluation of Apoptotic Markers in Tumor Tissues

The anti-tumor activity of CYD-2-11 is directly linked to its ability to induce apoptosis. Pharmacodynamic studies in tumor tissues from xenograft models have confirmed the compound's mechanism of action. Following treatment with CYD-2-11, there is a marked increase in the activation of key apoptotic markers. researchgate.net

Specifically, analysis of tumor tissues from mice treated with CYD-2-11 revealed a significant, dose-dependent increase in the levels of active caspase-3, a critical executioner caspase in the apoptotic pathway. researchgate.net Furthermore, treatment with CYD-2-11 was shown to induce the oligomerization of Bax in the mitochondria of tumor cells. researchgate.net This is a crucial step in the intrinsic apoptotic pathway, as Bax oligomerization leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which in turn activates the caspase cascade. medchemexpress.euresearchgate.net

Pharmacodynamic Effects of CYD-2-11 in Tumor Xenografts

| Biomarker | Effect | Significance |

|---|---|---|

| Active Caspase-3 | Increased levels in tumor tissues | Indicates activation of apoptosis |

| Bax Oligomerization | Increased in mitochondria of tumor cells | Confirms direct target engagement and initiation of the intrinsic apoptotic pathway |

This table summarizes the key pharmacodynamic effects of CYD-2-11 observed in tumor tissues from preclinical models. These findings confirm that CYD-2-11's anti-tumor activity is mediated through the induction of apoptosis via the Bax-dependent mitochondrial pathway. Data is based on findings from a 2017 study in Cancer Research. researchgate.netnih.gov

Dose-Response Relationships and Efficacy in Other Relevant In Vivo Cancer Models

The efficacy of CYD-2-11 has been shown to be dose-dependent in in vivo cancer models. In a study using nude mice with A549 lung cancer xenografts, increasing doses of CYD-2-11 (ranging from 2 to 40 mg/kg/day administered intraperitoneally for 10 days) resulted in a corresponding increase in tumor growth suppression. researchgate.net This clear dose-response relationship is a critical factor in determining the therapeutic window and potential clinical utility of the compound.

Furthermore, CYD-2-11 has demonstrated efficacy in overcoming resistance to other cancer therapies. For instance, in murine lung cancer models, a 40 mg/kg dose of CYD-2-11 administered daily for 14 days was effective in repressing lung cancer growth and overcoming resistance to rapalogs when used in combination with RAD001. medchemexpress.com

Potential Therapeutic Applications in Oncological Research (e.g., Lung Cancer, Breast Cancer)

The pre-clinical data for CYD-2-11 strongly support its potential as a therapeutic agent in oncological research, particularly for lung and breast cancers. medchemexpress.eu Its ability to selectively activate Bax and induce apoptosis in cancer cells, including those that are resistant to other treatments, makes it a promising candidate for further investigation. medchemexpress.eumedchemexpress.com

In breast cancer, the potent in vitro activity of CYD-2-11 against a panel of cell lines, including the triple-negative MDA-MB-231 line, suggests its potential for treating this aggressive and often difficult-to-treat subtype of breast cancer. medchemexpress.eumedchemexpress.com The significant in vivo tumor growth inhibition observed further strengthens its candidacy for clinical development. medchemexpress.com

For lung cancer, the demonstrated dose-dependent tumor suppression in xenograft models and its ability to overcome resistance to other targeted agents highlight its potential as both a standalone therapy and as part of a combination regimen. researchgate.netmedchemexpress.com The compound's efficacy in inducing apoptosis in both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines broadens its potential applicability within this disease area. medchemexpress.eu

Computational and Structural Biology Studies for Rational Design and Optimization

Molecular Docking Simulations to Characterize (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine-Bax Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this study, docking simulations would be performed to elucidate the binding mode of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine within the binding pockets of the Bax protein.

The primary objectives of these simulations would be:

Identification of the Binding Site: To determine the most probable binding location of the compound on the Bax protein surface. Potential sites include the canonical BH3-binding groove or allosteric sites that could induce a conformational change.

Characterization of Binding Interactions: To identify the specific molecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-stacking interactions between the fluorene (B118485) moiety and aromatic residues in the protein.

Estimation of Binding Affinity: To calculate a scoring function that estimates the binding free energy, providing a rank-ordering of potential binding poses and a qualitative measure of binding affinity.

The process involves preparing the 3D structures of both the ligand and the Bax protein. The ligand's structure would be energy-minimized, and the protein structure would be obtained from a repository like the Protein Data Bank (PDB). The docking algorithm then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

Table 1: Hypothetical Molecular Docking Results for (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine with Bax

| Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| BH3-Groove | -9.8 | Asp98, Arg102 | Hydrogen Bond with amine group |

| BH3-Groove | -9.8 | Leu101, Val111 | Hydrophobic contact with fluorene ring |

| Allosteric Site 1 | -8.5 | Tyr120, Phe124 | π-π stacking with nitro-phenyl ring |

| Allosteric Site 1 | -8.5 | Glu115 | Hydrogen Bond with ethoxy linker |

Note: The data in this table is illustrative and represents the type of results that would be generated from molecular docking studies.

Quantum Chemical Calculations (e.g., Density Functional Theory) to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic structure and reactivity of a molecule. For (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine, DFT calculations can reveal crucial electronic properties that govern its interaction with Bax.

Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions with the protein. The nitro group, for instance, would be expected to be a region of high negative potential.

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the charge on each atom, offering a more detailed picture of the molecule's polarity and potential for electrostatic interactions.

Table 2: Hypothetical Electronic Properties of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine from DFT Calculations

| Property | Calculated Value (Hypothetical) | Implication for Bax Interaction |

| HOMO Energy | -6.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -2.1 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | 5.2 Debye | Indicates significant overall polarity, favoring binding in polar pockets. |

Note: The data in this table is illustrative and represents the type of results that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations to Investigate Dynamic Binding and Conformational Landscapes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce the element of time, allowing for the investigation of the dynamic behavior of the ligand-protein complex. nih.gov An MD simulation would track the movements of all atoms in the (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine-Bax complex over a simulated time period (typically nanoseconds to microseconds).

MD simulations are crucial for:

Assessing Binding Stability: To validate the stability of the binding pose predicted by docking. A stable interaction will see the ligand remain in the binding pocket with minimal deviation over the course of the simulation.

Observing Conformational Changes: To see how the ligand and protein adapt to each other upon binding. This can reveal induced-fit mechanisms where the protein changes its shape to better accommodate the ligand, a critical aspect of Bax activation.

Calculating Binding Free Energies: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimates of binding free energy than docking scores.

These simulations provide a more realistic view of the interaction in a solvated, dynamic environment, capturing the flexibility of both the ligand and the protein. mdpi.com

Structure-Activity Relationship (SAR) Elucidation Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computationally, this involves creating a virtual library of analogues of (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine and predicting their binding affinity for Bax.

The process would involve systematically modifying different parts of the parent molecule:

The Fluorene Scaffold: Modifications could include adding or moving substituents on the fluorene rings.

The Nitro Group: The nitro group could be replaced with other electron-withdrawing or electron-donating groups (e.g., cyano, halogen, methoxy) to probe the importance of its electronic and steric properties.

The Phenoxy-ethan-amine Linker: The length and flexibility of the linker could be altered to optimize the positioning of the amine and fluorene groups within the Bax binding site.

Each analogue would be docked to Bax, and its predicted binding affinity would be compared to the parent compound. This process helps to build a predictive SAR model, identifying which functional groups and structural features are critical for potent Bax binding. nih.govebi.ac.uk

Table 3: Illustrative Computational SAR Study for Analogues of the Lead Compound

| Modification | Predicted Change in Binding Affinity (ΔΔG, kcal/mol) | Rationale (Hypothetical) |

| Replace -NO₂ with -CN | -0.5 | Similar electron-withdrawing properties, smaller size may improve fit. |

| Replace -NO₂ with -OCH₃ | +1.2 | Loss of key electrostatic interaction or introduction of steric clash. |

| Remove -NH₂ group | +3.0 | Loss of a critical hydrogen bond with the protein. |

| Extend linker by one carbon | +0.8 | Suboptimal positioning of the pharmacophoric elements. |

Note: The data in this table is illustrative. Negative values indicate improved affinity.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a particular biological effect. nih.gov For (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine, a pharmacophore model would be built based on its docked conformation with Bax.

The key pharmacophoric features might include:

A hydrogen bond acceptor (from the nitro group).

A hydrogen bond donor (from the amine group).

An aromatic ring feature (from the phenoxy group).

A large hydrophobic feature (from the fluorene scaffold).

Once developed, this 3D pharmacophore model serves as a template for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophoric query. nih.gov This ligand-based approach is particularly useful when the goal is to find new chemical scaffolds that mimic the binding mode of the original lead compound.

De Novo Design of Novel Bax Agonists Based on the (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine Scaffold

De novo design is a computational strategy for generating entirely new molecules that are tailored to fit a specific protein binding site. Using the binding site of Bax occupied by (E)-2-(2-((2-nitro-9H-fluoren-9-ylidene)methyl)phenoxy)ethan-1-amine as a starting point, de novo design algorithms can:

Grow new fragments onto the existing scaffold to make additional favorable interactions with the protein.

Link disparate fragments placed in favorable positions within the binding site to create a novel, cohesive molecule.

Mutate the existing lead compound, systematically replacing functional groups to optimize binding affinity and other properties.

This approach leverages the structural information of the Bax binding pocket to design novel agonists from the ground up, using the fluorene-based scaffold as an anchor or starting point. The goal is to create molecules with potentially higher potency, improved selectivity, and more favorable drug-like properties than the original lead compound.

Future Research Directions and Translational Perspectives

Development of Advanced Analogues with Improved Potency and Selectivity

The development of advanced analogues of (Ylidene)methyl)phenoxy)ethan-1-amine is a critical next step to improve its therapeutic potential. The primary goals of these medicinal chemistry efforts are to enhance both the potency and selectivity of the compound. Increased potency would allow for the use of lower concentrations of the drug to achieve the desired apoptotic effect, potentially minimizing off-target effects. Enhanced selectivity for cancer cells over healthy cells is paramount to improving the safety profile of the therapeutic agent.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the chemical structure of (this compound and evaluating the biological activity of the resulting analogues, researchers can identify key pharmacophores and functional groups responsible for its interaction with Bax. Computational modeling and docking studies can further guide the rational design of new analogues with predicted improvements in binding affinity and selectivity for the Bax protein.

Exploration of Combination Strategies with Existing or Emerging Antineoplastic Agents

To maximize the therapeutic impact of (this compound, exploring its use in combination with other anticancer agents is a promising avenue. The rationale behind combination therapy is to target multiple, often complementary, pathways involved in cancer cell survival and proliferation. This can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug.

Potential combination partners for a Bax activator like (this compound include conventional chemotherapeutics, targeted therapies, and immunotherapies. For instance, combining it with agents that induce cellular stress or damage DNA could sensitize cancer cells to Bax-mediated apoptosis. Furthermore, combining a direct Bax activator with inhibitors of anti-apoptotic Bcl-2 family proteins could provide a powerful two-pronged attack on the apoptotic machinery of cancer cells.

Investigation into Novel Delivery Systems for Enhanced Cellular Uptake and Targeting

The efficacy of any therapeutic agent is contingent upon its ability to reach its target site in sufficient concentrations. Therefore, the investigation into novel drug delivery systems for (this compound is crucial for enhancing its cellular uptake and enabling targeted delivery to tumor tissues. Overcoming biological barriers, such as poor solubility and membrane permeability, is a key challenge that advanced delivery systems can address.

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, offer several advantages. These carriers can encapsulate the drug, protecting it from degradation in the bloodstream and improving its pharmacokinetic profile. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on the surface of cancer cells. This targeted approach can increase the local concentration of the drug at the tumor site while minimizing exposure to healthy tissues.

Deeper Mechanistic Insights into Bax Activation and Apoptotic Signaling Nuances

A thorough understanding of the precise molecular mechanisms by which (this compound activates Bax is essential for its continued development and clinical translation. While it is known to be a direct activator, the specific conformational changes it induces in the Bax protein to trigger its oligomerization and insertion into the mitochondrial outer membrane require further elucidation. harvard.edu

Key research questions to address include identifying the specific binding site of the compound on the Bax protein and characterizing the downstream signaling events that follow Bax activation. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution insights into the drug-protein interaction. A deeper understanding of these mechanistic nuances will not only support the rational design of more potent analogues but also help in identifying potential mechanisms of resistance. The activation of Bax is a critical step leading to mitochondrial outer membrane permeabilization (MOMP), which is considered a point of no return in the apoptotic process. harvard.edu

Potential Research Applications Beyond Oncology Where Bax Activation is Relevant

While the primary focus for Bax activators is currently in oncology, the therapeutic potential of modulating apoptosis extends to other disease areas. Dysregulation of apoptosis is implicated in a variety of pathological conditions, suggesting that controlled induction of cell death could be beneficial.

For example, in certain autoimmune diseases, the survival of autoreactive immune cells contributes to tissue damage. A Bax activator could potentially be used to eliminate these pathogenic cells. Similarly, in some chronic inflammatory conditions, the persistence of inflammatory cells perpetuates the disease state. Inducing apoptosis in these cells could help to resolve inflammation. Further research is needed to explore the feasibility and safety of using Bax activators in these non-oncological contexts.

Advancements in Analytical Methodologies for Quantitative Research Studies

To support the preclinical and potential clinical development of (this compound and its analogues, robust and sensitive analytical methodologies are required. These methods are essential for the quantitative analysis of the compound in various biological matrices, such as plasma, tissues, and cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.